Lipophilicity (LogP) Differentiation Between 5-Methyl-3-phenylbenzofuran and a Regioisomer
5-Methyl-3-phenylbenzofuran exhibits a calculated LogP of 4.40820. In contrast, the regioisomer 2-methyl-7-phenylbenzofuran has a calculated LogP of 4.89, indicating a higher lipophilicity [1]. This difference, while moderate, may influence solubility and permeability in biological or formulation contexts.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.40820 |
| Comparator Or Baseline | 2-methyl-7-phenylbenzofuran: LogP = 4.89 |
| Quantified Difference | ΔLogP = 0.4818 |
| Conditions | Calculated values; target compound data from Chemsrc [1]; comparator data from Chemsrc . |
Why This Matters
Different LogP values impact solubility, permeability, and formulation behavior, making 5-Methyl-3-phenylbenzofuran potentially more suitable for applications where a moderately lipophilic scaffold is desired.
- [1] Chemsrc, '5-Methyl-3-phenylbenzofuran (CAS 14385-52-5) Physical and Chemical Properties', accessed 2026. View Source
